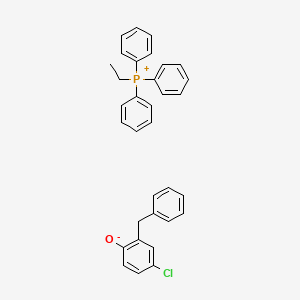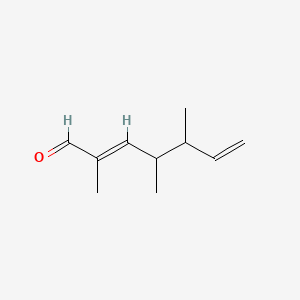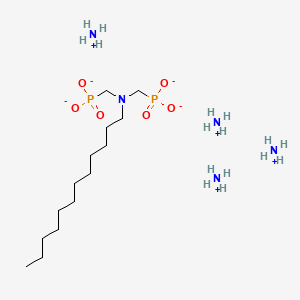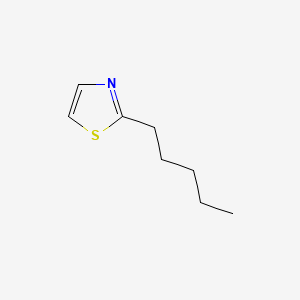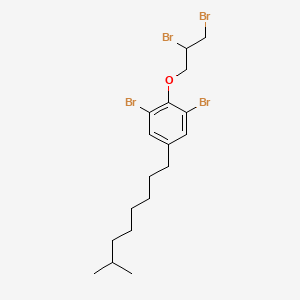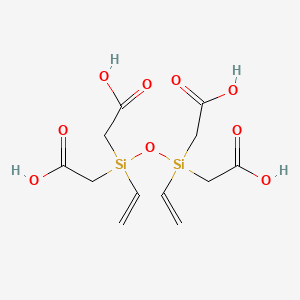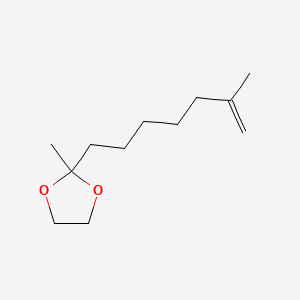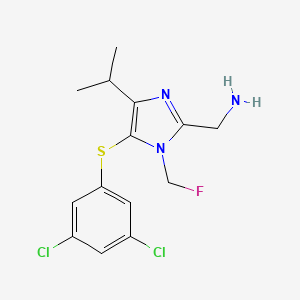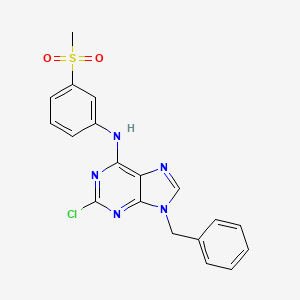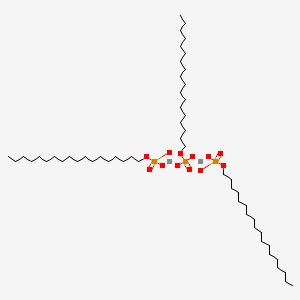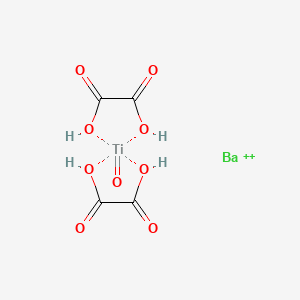
Barium bis(oxalato(2-)-O,O')oxotitanate(2-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EINECS 238-539-0, also known as Quartz (SiO2), is a naturally occurring mineral composed of silicon dioxide. It is one of the most abundant and widely distributed minerals on the Earth’s surface. Quartz is known for its hardness, chemical inertness, and resistance to weathering, making it a valuable material in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Quartz can be synthesized through several methods, including hydrothermal synthesis and sol-gel processes. In hydrothermal synthesis, silicon dioxide is dissolved in water at high temperatures and pressures, leading to the formation of quartz crystals. The sol-gel process involves the transition of a system from a liquid “sol” into a solid “gel” phase, followed by drying and heat treatment to obtain quartz.
Industrial Production Methods
Industrial production of quartz involves mining and processing natural quartz deposits. The extracted quartz is crushed, ground, and purified to remove impurities. The purified quartz is then subjected to high temperatures to produce high-purity quartz for various applications.
化学反応の分析
Types of Reactions
Quartz is chemically inert and does not readily undergo chemical reactions. it can participate in certain reactions under specific conditions:
Oxidation: Quartz can be oxidized at high temperatures to form silicon dioxide.
Reduction: Under reducing conditions, quartz can be reduced to silicon and oxygen.
Substitution: Quartz can undergo substitution reactions with other elements or compounds to form various silicates.
Common Reagents and Conditions
Oxidation: High temperatures and oxygen-rich environments.
Reduction: High temperatures and reducing agents such as carbon.
Substitution: Presence of other elements or compounds that can replace silicon or oxygen in the quartz structure.
Major Products Formed
Oxidation: Silicon dioxide (SiO2).
Reduction: Silicon (Si) and oxygen (O2).
Substitution: Various silicates depending on the substituting elements or compounds.
科学的研究の応用
Quartz has a wide range of scientific research applications:
Chemistry: Quartz is used as a catalyst support, in chromatography columns, and as a raw material for the production of silicon and silicon compounds.
Biology: Quartz is used in the production of laboratory glassware and optical instruments.
Medicine: Quartz is used in the production of medical devices and implants due to its biocompatibility.
Industry: Quartz is used in the production of glass, ceramics, and electronics. It is also used as a filler material in paints, coatings, and plastics.
作用機序
Quartz exerts its effects primarily through its physical properties, such as hardness, chemical inertness, and thermal stability. These properties make quartz an ideal material for various applications where durability and resistance to chemical and thermal degradation are required. Quartz does not have specific molecular targets or pathways, as its effects are mainly physical rather than chemical or biological.
類似化合物との比較
Similar Compounds
Cristobalite (SiO2): Another polymorph of silicon dioxide with a different crystal structure.
Tridymite (SiO2): Another polymorph of silicon dioxide with a different crystal structure.
Fused Silica (SiO2): Amorphous form of silicon dioxide produced by melting high-purity quartz.
Uniqueness of Quartz
Quartz is unique due to its widespread availability, high purity, and exceptional physical properties. Unlike other polymorphs of silicon dioxide, quartz is more stable at ambient temperatures and pressures, making it the most commonly used form of silicon dioxide in various applications.
特性
CAS番号 |
14523-21-8 |
|---|---|
分子式 |
C4H4BaO9Ti+2 |
分子量 |
381.26 g/mol |
IUPAC名 |
barium(2+);oxalic acid;oxotitanium |
InChI |
InChI=1S/2C2H2O4.Ba.O.Ti/c2*3-1(4)2(5)6;;;/h2*(H,3,4)(H,5,6);;;/q;;+2;; |
InChIキー |
VYEUMUOQYSNGJT-UHFFFAOYSA-N |
正規SMILES |
C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O=[Ti].[Ba+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



